

"2-m-Tolylamino-thiazol-4-one" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-m-Tolylamino-thiazol-4-one**

Cat. No.: **B1487017**

[Get Quote](#)

An In-Depth Technical Guide to 2-(m-Tolylamino)-thiazol-4-one: Structure, Synthesis, and Scientific Context

Introduction

The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic value.^[1] Within this class, 2-aminothiazole derivatives have emerged as a "privileged scaffold," demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.^{[2][3][4]} This guide focuses on a specific, yet representative, member of this family: 2-(m-Tolylamino)-thiazol-4-one. As a Senior Application Scientist, this document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this molecule, moving beyond simple data recitation to explain the causality behind its chemical logic, synthesis, and potential applications. We will delve into its precise chemical identity, provide a validated protocol for its synthesis, detail methods for its characterization, and place it within the broader context of modern drug discovery.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's structure is the foundation of all subsequent research. This section defines the nomenclature, structural features, and key properties of 2-(m-Tolylamino)-thiazol-4-one.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, following IUPAC conventions, clarifies the precise arrangement of its constituent atoms.

- Preferred IUPAC Name: 2-((3-methylphenyl)amino)thiazol-4(5H)-one
- Common Name: **2-m-Tolylamino-thiazol-4-one**
- Tautomeric Form Name: 2-((3-methylphenyl)imino)thiazolidin-4-one^[5]

The "(5H)" designation in the primary IUPAC name is crucial, as it specifies the location of the saturated carbon at position 5 of the thiazole ring, distinguishing it from other potential isomers.

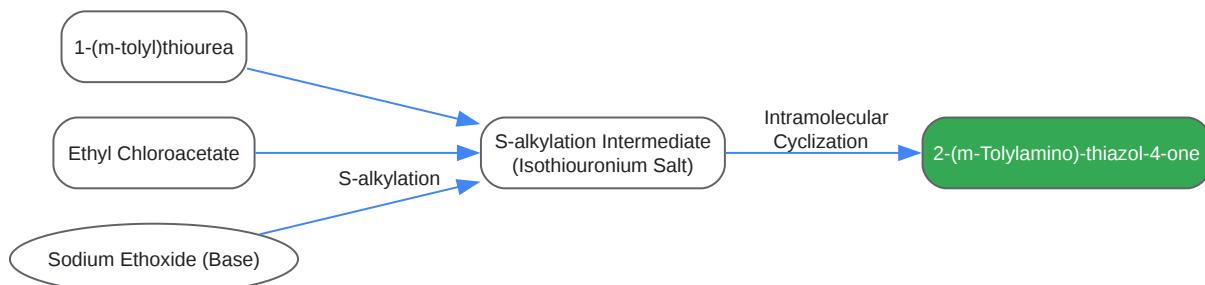
Chemical Structure and Tautomerism

Like many 2-amino-4-thiazolone derivatives, this compound exists as a mixture of two rapidly interconverting tautomers: the amino form and the imino form.^[6] This prototropic tautomerism is a critical feature, influencing the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The equilibrium between these forms can be influenced by factors such as solvent polarity and solid-state packing forces.

Caption: Prototropic tautomerism of the title compound.

Physicochemical Properties

The fundamental properties of a compound are essential for experimental design, including solvent selection, dosage calculations, and analytical method development. The data below are calculated based on the chemical structure.


Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ OS	[7][8]
Molecular Weight	206.26 g/mol	[7][8]
Monoisotopic Mass	206.05139 Da	[5]
XLogP3 (Predicted)	2.3	[5]
Hydrogen Bond Donor Count	1	[9]
Hydrogen Bond Acceptor Count	3	[9]
Rotatable Bond Count	2	[9]
Topological Polar Surface Area	70.8 Å ²	[9]

Synthesis and Mechanistic Insights

The construction of the 2-aminothiazole scaffold is a well-trodden path in organic synthesis, with the Hantzsch thiazole synthesis being a primary and reliable method.[10][11] This section provides a detailed protocol for the synthesis of 2-(m-Tolylamino)-thiazol-4-one, grounded in established chemical principles.

Synthetic Workflow Overview

The synthesis is a two-component condensation reaction. The logical flow involves the reaction of a nucleophilic sulfur compound (a substituted thiourea) with an electrophilic α -halo carbonyl compound, leading to cyclization.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2-(m-Tolylamino)-thiazol-4-one.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. The causality for key steps is explained to provide a deeper understanding of the transformation.

Materials:

- 1-(m-tolyl)thiourea
- Ethyl chloroacetate
- Anhydrous ethanol
- Sodium metal (or 21% sodium ethoxide solution in ethanol)
- Glacial acetic acid
- Deionized water
- Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

- Preparation of Base (Catalyst): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by carefully dissolving a stoichiometric equivalent of sodium metal in anhydrous ethanol. Rationale: Sodium ethoxide acts as a base to deprotonate the thiourea, enhancing its nucleophilicity for the initial S-alkylation step.
- Addition of Thiourea: To the stirred sodium ethoxide solution, add one equivalent of 1-(m-tolyl)thiourea. Stir at room temperature for 15-20 minutes until a homogenous solution or suspension is formed.

- **Addition of Electrophile:** Add one equivalent of ethyl chloroacetate dropwise to the mixture. An exothermic reaction may be observed. Rationale: This is the key S-alkylation step where the sulfur atom of the thiourea attacks the electrophilic carbon of the chloroacetate, displacing the chloride leaving group.[12]
- **Cyclization Reaction:** Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization, where a nitrogen atom attacks the ester carbonyl, followed by the elimination of ethanol to form the stable thiazolone ring.
- **Workup and Isolation:** After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
- **Precipitation:** Redissolve the crude residue in a minimal amount of hot water and acidify to pH 5-6 with glacial acetic acid. A precipitate should form upon cooling. Rationale: Acidification protonates any remaining basic species and helps induce precipitation of the neutral organic product, which is less soluble in the aqueous acidic medium.
- **Purification:** Collect the solid product by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-(m-Tolylamino)-thiazol-4-one.[10]

Structural Characterization

Confirmation of the product's identity and purity is non-negotiable. A combination of spectroscopic methods provides an unambiguous structural fingerprint of the molecule.

Technique	Expected Observations
¹ H NMR	Aromatic Protons: Complex multiplet signals between δ 7.0-7.5 ppm corresponding to the four protons on the m-tolyl ring. CH ₃ Protons: A singlet around δ 2.3 ppm for the methyl group. CH ₂ Protons: A singlet around δ 3.9-4.2 ppm for the methylene group at position 5 of the thiazolone ring. NH Proton: A broad singlet, potentially exchangeable with D ₂ O, typically downfield ($> \delta$ 9.0 ppm). Tautomerism may lead to signal broadening or duplication. ^[6]
¹³ C NMR	Carbonyl Carbon (C=O): A signal in the range of δ 170-180 ppm. Imino/Amino Carbon (C=N/C-N): A signal around δ 160-175 ppm. Aromatic Carbons: Multiple signals in the δ 110-140 ppm region. CH ₂ Carbon: A signal around δ 35-45 ppm. CH ₃ Carbon: A signal around δ 21 ppm.
IR (Infrared) Spectroscopy	N-H Stretch: A broad absorption band around 3200-3400 cm ⁻¹ . C=O Stretch (Amide): A strong, sharp absorption band around 1680-1720 cm ⁻¹ . C=N Stretch: An absorption band around 1600-1650 cm ⁻¹ . C-H Aromatic/Aliphatic Stretches: Absorptions around 2850-3100 cm ⁻¹ .
Mass Spectrometry (MS)	[M+H] ⁺ : The mass spectrum should show a prominent molecular ion peak corresponding to the protonated molecule ($m/z \approx 207.06$).

Pharmacological Context and Potential Applications

The synthesis of a novel compound is often driven by its potential utility. The 2-arylaminothiazol-4-one scaffold is of significant interest to the drug development community due to its proven track record as a pharmacophore.

A Privileged Scaffold in Drug Discovery

Thiazole-containing compounds are integral to a number of approved drugs, including the kinase inhibitor Dasatinib.[\[13\]](#) The 2-aminothiazole moiety is particularly effective as it can engage in multiple non-covalent interactions (hydrogen bonding, π -stacking) with biological targets, making it a versatile building block for designing inhibitors of enzymes like kinases, which are frequently dysregulated in diseases such as cancer.[\[1\]](#)

Review of Biological Activities in Related Analogs

- **Anticancer Activity:** Numerous derivatives of the 2-aminothiazole core have demonstrated potent antiproliferative activity against various cancer cell lines.[\[13\]](#)[\[14\]](#) The mechanism often involves the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs).
- **Kinase Inhibition:** The thiazole ring is a key feature in many multi-target kinase inhibitors designed to treat complex diseases like Alzheimer's.[\[1\]](#) The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the appended aryl group (the m-tolyl group in this case) can occupy hydrophobic pockets in the ATP-binding site of kinases.
- **Antimicrobial and Anti-inflammatory Effects:** Research has also highlighted the potential of 2-aminothiazole derivatives as antibacterial, antifungal, and anti-inflammatory agents, broadening their therapeutic potential.[\[3\]](#)[\[4\]](#)

Conclusion

2-(m-Tolylamino)-thiazol-4-one stands as an exemplary model of the 2-aminothiazole class of heterocyclic compounds. Its structure, characterized by key functional groups and tautomeric equilibrium, provides a rich platform for chemical modification and biological interaction. The synthetic pathway, rooted in the classical Hantzsch reaction, is robust and allows for facile generation of the core scaffold. Based on extensive literature on analogous structures, this compound holds significant potential as a lead structure for the development of novel therapeutics, particularly in the areas of oncology and kinase-mediated diseases. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically deploy this valuable chemical entity in their drug discovery programs.

References

- Gomtsyan, A. (2012). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu-Catalyzed Intramolecular C-S Bond Formation. PMC - NIH.

- Chemical-Suppliers. (n.d.). 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. *Acta Chimica Slovenica*.
- Ślawiński, J., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11 β -HSD Inhibitory Activities. MDPI.
- PubChemLite. (n.d.). 2-o-tolylamino-thiazol-4-one (C10H10N2OS).
- ResearchGate. (2016). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- PubChem. (n.d.). 2-Amino-4-methylthiazole. National Center for Biotechnology Information.
- Manjula, S. N., et al. (2021). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. *Journal of Indian Chemical Society*.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. *Der Pharmacia Lettre*.
- El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Lesyk, R., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI.
- Wuckelt, J., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed.
- PubChem. (n.d.). 2-(Tritylamoно)-1,3-thiazol-4-ol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2-Aminothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 2-o-tolylamino-thiazol-4-one (C10H10N2OS) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. scbt.com [scbt.com]
- 9. 2-(Tritylamo)-1,3-thiazol-4-ol | C22H18N2OS | CID 152509454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11 β -HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-m-Tolylamino-thiazol-4-one" chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1487017#2-m-tolylamino-thiazol-4-one-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com